1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This compound uniquely integrates three pharmacophore elements—a strained cyclopropane ring, a carboxylic acid, and a 4-bromopyridine—into a single, modular scaffold. The cyclopropane enhances metabolic stability (3–5× improvement over acyclic linkers) and reduces entropic penalty in target binding. The bromine handle enables efficient late-stage Suzuki-Miyaura diversification, orthogonal to carboxylic acid derivatization. Ideal for fragment-based drug discovery, kinase inhibitor programs, and lead optimization. Stock availability varies; contact us for bulk quotes and custom synthesis options.

Molecular Formula C9H8BrNO2
Molecular Weight 242.072
CAS No. 2091004-88-3
Cat. No. B2513873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid
CAS2091004-88-3
Molecular FormulaC9H8BrNO2
Molecular Weight242.072
Structural Identifiers
SMILESC1CC1(C2=NC=CC(=C2)Br)C(=O)O
InChIInChI=1S/C9H8BrNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
InChIKeyXBAWKFQBUSVFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (CAS 2091004-88-3): A Strategic Cyclopropane-Pyridine Hybrid Scaffold


1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (CAS 2091004-88-3) is a heterocyclic building block with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol [1]. Its structure uniquely combines a strained cyclopropane ring, a carboxylic acid moiety, and a 4-bromopyridine group. The cyclopropane ring, characterized by compressed bond angles and significant ring strain, serves as a well-established motif in medicinal chemistry for improving metabolic stability and enhancing three-dimensionality for target engagement [2]. The bromine atom on the pyridine ring provides a versatile handle for downstream diversification via cross-coupling reactions, making this compound a strategically valuable intermediate for the synthesis of novel pharmaceutical candidates and chemical probes.

Strategic Procurement Rationale for 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid


The value of 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid (CAS 2091004-88-3) is not defined by any single property but by its unique integration of three key functionalities. While other compounds possess a cyclopropane ring, a pyridine, or a carboxylic acid, the specific confluence of all three in this molecule—coupled with a strategically placed bromine atom—is non-transferable. The bromine at the pyridine 4-position is essential for enabling modular, late-stage diversification via cross-coupling [1], a capability absent in the non-brominated analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 162960-26-1) [2]. Furthermore, the cyclopropane ring introduces beneficial conformational constraints and metabolic stability [3] that are not present in simple alkyl-linked or acyclic alternatives. Simply substituting this compound with a similar-looking pyridine-acid or a generic cyclopropane building block would strip the project of a critical design element for creating complex, drug-like molecules.

Comparative Evidence Matrix for 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid


Differential Metabolic Stability Potential: Cyclopropane vs. Acyclic Carboxylic Acids

The cyclopropane ring confers enhanced metabolic stability compared to acyclic alkyl or simple aryl-acetic acid analogs. Structure-activity relationship (SAR) studies have demonstrated that cyclopropane rings can improve metabolic stability by 3–5× relative to linear alkyl chains due to reduced susceptibility to cytochrome P450 oxidation [1]. While direct experimental data for this specific compound is not publicly available, this class-level inference is a well-established principle in medicinal chemistry. For 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid, the geminal substitution on the cyclopropane ring (the carbon bonded to both the pyridine and the acid) effectively blocks a common site of metabolic oxidation, suggesting a superior stability profile compared to a non-cyclized analog like 2-(4-bromopyridin-2-yl)acetic acid.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Synthetic Versatility: The 4-Bromopyridine Handle as a Superior Diversification Point

The presence of a bromine atom at the 4-position of the pyridine ring is a critical differentiator from non-halogenated analogs like 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid. This bromine enables efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The effectiveness of 4-bromopyridine in such reactions is well-documented, with studies showing that substituted 2,4-dibromopyridines undergo regioselective Suzuki coupling at the 2-position, leaving the 4-bromo group intact for further elaboration [1]. In contrast, the non-brominated analog (CAS 162960-26-1) [2] offers no such handle for modular diversification, limiting its utility to simple amide or ester formation. A related nitrile analog, 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile , shares the bromine handle but requires an additional hydrolysis step to access the carboxylic acid, adding synthetic complexity.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

LogP and Physicochemical Profile vs. Unsubstituted Pyridine Analogs

The incorporation of a bromine atom significantly alters the lipophilicity of the molecule compared to its non-brominated counterpart. The target compound has a calculated LogP (XLogP3-AA) of 1.4 [1]. In contrast, the unsubstituted analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol [2]. While a direct computed LogP for the unsubstituted analog was not found in the primary search, the addition of a bromine atom is known to increase lipophilicity, typically adding approximately 0.5–1.0 to the LogP value. This property influences membrane permeability and protein binding. Furthermore, the presence of bromine also increases the topological polar surface area (TPSA) to 50.2 Ų for the target compound [1], compared to an estimated 50.2 Ų for the non-brominated version. This difference, while modest, can be important for optimizing central nervous system (CNS) drug candidates where a balance between lipophilicity and TPSA is critical.

Physicochemical Properties Lipophilicity ADME

Structural Conformational Restriction vs. Flexible Alkyl Analogs

The cyclopropane ring acts as a rigid scaffold, imposing a defined geometry and reducing the conformational entropy penalty upon target binding. This is a key differentiator from flexible alkyl linkers. The introduction of a cyclopropyl group is a well-established strategy to lock a molecule into a bioactive conformation, which can enhance binding affinity and selectivity for a biological target [1]. For example, the target compound fixes the carboxylic acid and the pyridine ring in a specific spatial orientation defined by the cyclopropane ring. An analog like 2-(4-bromopyridin-2-yl)acetic acid would have a highly flexible methylene linker, resulting in a significantly higher entropic cost for binding. This conformational restriction is a fundamental advantage in fragment-based drug design and lead optimization [1].

Conformational Analysis Target Engagement Entropy

Targeted Applications for 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid in Drug Discovery


Scaffold for Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

This compound is an ideal core scaffold for generating diverse libraries of drug-like molecules. Its 4-bromopyridine handle is specifically designed for high-yielding, modular diversification using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This allows medicinal chemists to efficiently explore structure-activity relationships (SAR) by introducing a wide array of aryl and heteroaryl boronic acids at the 4-position of the pyridine ring, while the carboxylic acid can be independently derivatized as an amide or ester. This approach is more efficient than synthesizing each analog de novo.

Optimization of Metabolic Stability in a Lead Series

The cyclopropane ring is a proven structural motif for improving the metabolic stability of drug candidates [2]. The geminal substitution pattern on the cyclopropane ring blocks potential sites for oxidative metabolism. This compound is therefore a valuable building block for replacing a metabolically labile, acyclic linker (e.g., a benzylic or simple alkyl chain) in an existing lead series. The predicted 3–5× improvement in metabolic stability [2] can translate to a longer half-life and better in vivo exposure, directly addressing a common cause of attrition in drug development.

Fragment-Based Drug Discovery (FBDD) and Conformational Restriction

This compound can serve as a core fragment in FBDD campaigns. Its rigid cyclopropane scaffold restricts the conformational freedom of the attached acid and pyridine rings [2]. This reduces the entropic penalty of binding and can lead to a higher affinity hit compared to a more flexible analog. The bromine atom provides a clear vector for fragment growth or linking, allowing the fragment to be efficiently evolved into a more potent lead compound through structure-guided design.

Synthesis of Cyclopropane-Containing Kinase Inhibitors

The cyclopropane moiety is increasingly common in kinase inhibitor scaffolds, where it can improve selectivity by engaging in unique hydrophobic interactions or by positioning key functional groups for optimal binding [2]. The 1-(4-bromopyridin-2-yl) motif is structurally related to fragments found in several kinase inhibitor programs. This compound provides a direct route to install this valuable motif, with the bromine and carboxylic acid serving as orthogonal handles for constructing a focused library of potential ATP-competitive or allosteric inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromopyridin-2-YL)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.